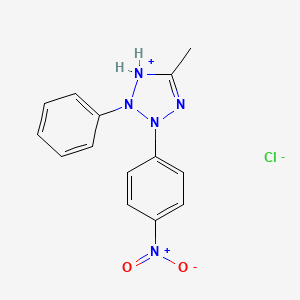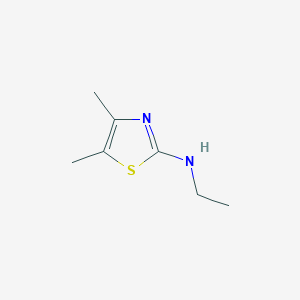![molecular formula C8H9N3O B1647833 (5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1647833.png)
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of both nitrogen atoms in the fused ring system allows for various chemical modifications, making it a versatile scaffold in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the construction of the imidazole ring followed by the introduction of the methyl and hydroxymethyl groups. One common method starts with the reaction of 2,3-diaminopyridine with formaldehyde under acidic conditions to form the imidazole ring. The methyl group can be introduced via alkylation using methyl iodide, and the hydroxymethyl group can be added through a reaction with formaldehyde and a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and reduce reaction times. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, can also be employed to introduce various substituents efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The imidazole ring can be reduced to its corresponding dihydro form using hydrogenation over palladium on carbon.
Substitution: The methyl group can be substituted with various functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Dihydroimidazopyridine derivatives.
Substitution: Various alkylated or functionalized imidazopyridine derivatives.
Aplicaciones Científicas De Investigación
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA_A receptor modulator, which could have implications in neurological research.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of (5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as a GABA_A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This can result in sedative and anxiolytic effects. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: A closely related compound with similar biological activities but lacking the hydroxymethyl group.
Imidazo[1,2-a]pyridine: Another isomer with different substitution patterns and biological activities.
Imidazo[4,5-c]pyridine: Similar in structure but with variations in the position of nitrogen atoms in the ring system.
Uniqueness
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group allows for further functionalization and enhances its solubility and bioavailability compared to its analogs .
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-5-2-3-6-8(9-5)11-7(4-12)10-6/h2-3,12H,4H2,1H3,(H,9,10,11) |
Clave InChI |
GNQFASBWHPDBDG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)NC(=N2)CO |
SMILES canónico |
CC1=NC2=C(C=C1)NC(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(3,4-Dimethylphenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1647765.png)







![4-Ethoxybenzo[d]thiazole](/img/structure/B1647802.png)



